

A Comprehensive Technical Guide to 3,5-Bis(trifluoromethyl)benzyl bromide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,5-Bis(trifluoromethyl)benzyl bromide

Cat. No.: B031081

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

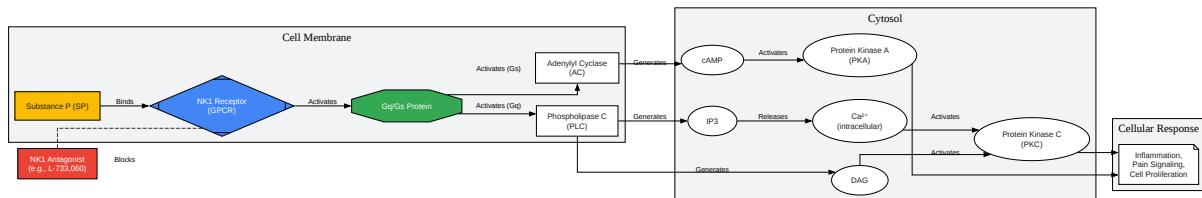
Introduction

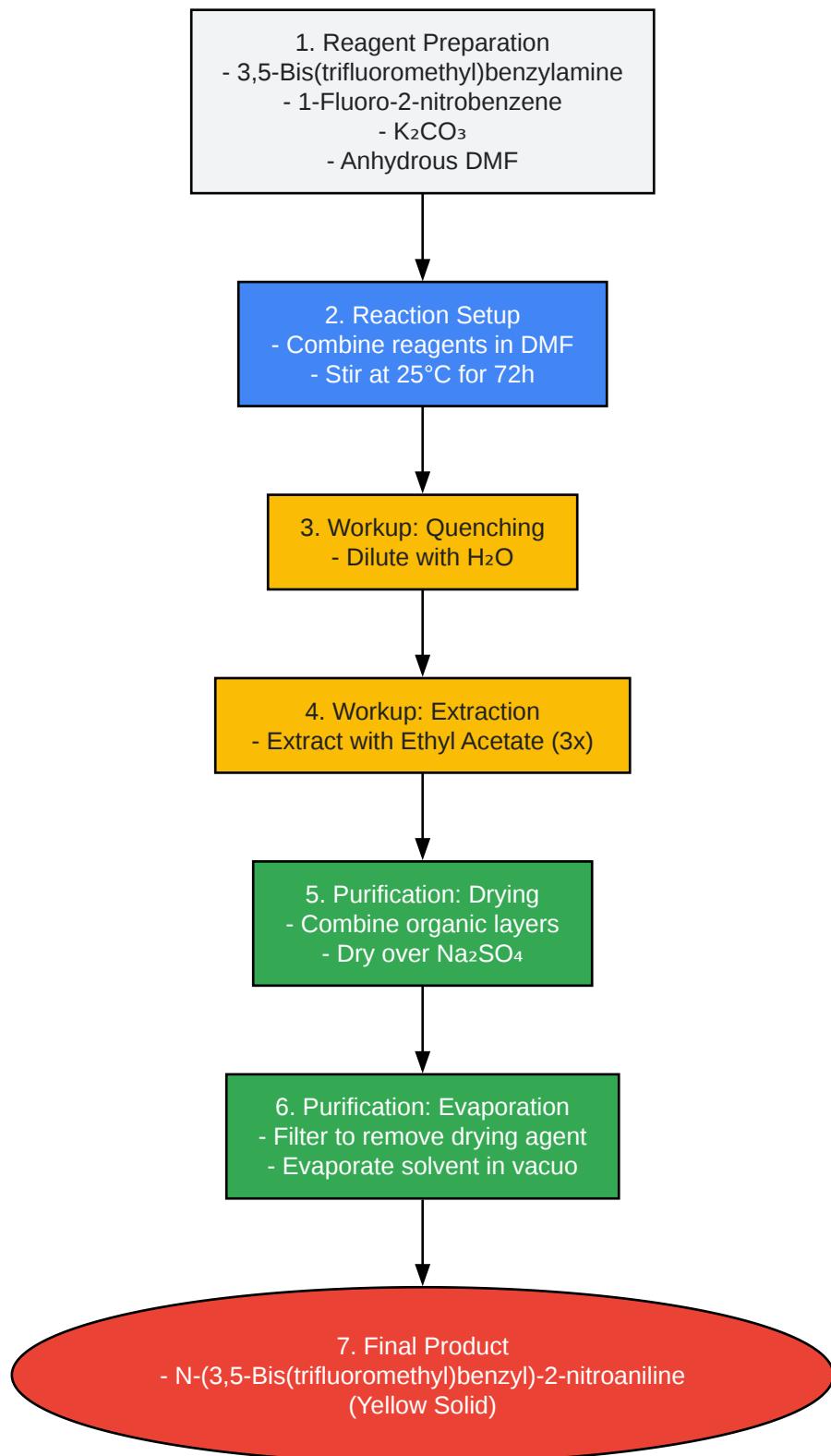
3,5-Bis(trifluoromethyl)benzyl bromide, also known as 1-(bromomethyl)-3,5-bis(trifluoromethyl)benzene, is a highly versatile organofluorine compound. Its unique structural features, particularly the two electron-withdrawing trifluoromethyl groups, impart enhanced reactivity and stability, making it a crucial building block in modern organic synthesis. This guide provides an in-depth overview of its properties, synthesis, and significant applications, with a focus on its role in the development of pharmacologically active molecules.

Core Properties and Data

The physicochemical properties of **3,5-Bis(trifluoromethyl)benzyl bromide** are summarized below. This data is essential for its appropriate handling, storage, and application in experimental settings.

Table 1: Physicochemical Properties of **3,5-Bis(trifluoromethyl)benzyl bromide**


Property	Value	Source(s)
CAS Number	32247-96-4	[1] [2] [3] [4] [5]
Molecular Formula	C ₉ H ₅ BrF ₆	[1] [3] [4] [5]
Molecular Weight	307.03 g/mol	[1] [3] [5]
Appearance	White to colorless or yellow/orange powder, lump, or clear liquid	[1] [2] [4]
Melting Point	18 °C	[1]
Boiling Point	140 °C at 14 mmHg	[1] [3]
Density	1.675 g/mL at 25 °C	[6] [7] [8]
Refractive Index (n _{20/D})	1.445	[6] [7] [8]
Flash Point	26 °C (78.8 °F) - closed cup	[3] [8]
InChI Key	ATLQGZVLWOURFU-UHFFFAOYSA-N	[3] [5] [8]


Applications in Medicinal Chemistry: Targeting the Neurokinin-1 (NK1) Receptor

3,5-Bis(trifluoromethyl)benzyl bromide is a key intermediate in the synthesis of non-peptidic antagonists for the Neurokinin-1 (NK1) receptor.[\[4\]](#)[\[8\]](#) The NK1 receptor, the preferred receptor for the neuropeptide Substance P (SP), is a G-protein coupled receptor (GPCR) involved in numerous physiological and pathological processes, including inflammation, pain transmission, and mood regulation.[\[1\]](#)[\[2\]](#)[\[4\]](#)[\[6\]](#) Antagonizing this receptor has therapeutic potential for treating conditions like chemotherapy-induced nausea, depression, and inflammatory disorders.

Neurokinin-1 (NK1) Receptor Signaling Pathway

The binding of Substance P to the NK1 receptor initiates a cascade of intracellular signaling events. The receptor primarily couples to G_{αq} and G_{αs} proteins, leading to the activation of various downstream effectors.[\[1\]](#)[\[4\]](#) The simplified signaling pathway is illustrated below.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The Neurokinin-1 Receptor: Structure Dynamics and Signaling | MDPI [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US6350915B1 - Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one - Google Patents [patents.google.com]
- 6. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US20070135662A1 - Process for the preparation of 3,5- bis(trifluoromethyl)benzylalcohol - Google Patents [patents.google.com]
- 8. 3,5-双(三氟甲基)苄基溴 97% | Sigma-Aldrich [sigmaaldrich.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 3,5-Bis(trifluoromethyl)benzyl bromide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b031081#3-5-bis-trifluoromethyl-benzyl-bromide-cas-number-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com